molecular formula C7H14O5S2 B1433827 (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate CAS No. 1010836-46-0

(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate

Cat. No.: B1433827
CAS No.: 1010836-46-0
M. Wt: 242.3 g/mol
InChI Key: ZWKYFGFSMWFNTE-UHFFFAOYSA-N
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Description

(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate is a chemical compound with the molecular formula C7H14O5S2. It is known for its unique structure, which includes a thiopyran ring with a dioxido group and a methanesulfonate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate typically involves the reaction of tetrahydrothiopyran with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester .

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or alcohols.

    Oxidation: The thiopyran ring can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

Scientific Research Applications

(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a building block in drug development.

    Biological Studies: It is used in the study of enzyme mechanisms and as a probe for biological systems.

    Industrial Applications:

Mechanism of Action

The mechanism of action of (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(1,1-dioxothian-4-yl)methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5S2/c1-13(8,9)12-6-7-2-4-14(10,11)5-3-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKYFGFSMWFNTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CCS(=O)(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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